molecular formula C10H11NO6S B13561562 Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate CAS No. 99791-31-8

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate

Cat. No.: B13561562
CAS No.: 99791-31-8
M. Wt: 273.26 g/mol
InChI Key: PSMJJKZEPWXRHW-UHFFFAOYSA-N
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Description

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a benzene derivative featuring two methyl ester groups at the 1- and 3-positions and a sulfamoyl (-SO₂NH₂) substituent at the 5-position. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

99791-31-8

Molecular Formula

C10H11NO6S

Molecular Weight

273.26 g/mol

IUPAC Name

dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate

InChI

InChI=1S/C10H11NO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15)

InChI Key

PSMJJKZEPWXRHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfamoyl group.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with biological molecules through its sulfamoyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The ester groups can also participate in hydrolysis reactions, releasing methanol and the corresponding acid.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following compounds share the benzene-1,3-dicarboxylate core but differ in substituents at the 5-position:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate -SO₂NH₂ C₁₁H₁₁NO₆S 285.27 Sulfamoyl group enhances hydrogen bonding and potential bioactivity .
Dimethyl 5-nitroisophthalate -NO₂ C₁₀H₉NO₆ 239.18 Electron-withdrawing nitro group increases reactivity for further synthesis .
Dimethyl 5-[(4-methylbenzenesulfonyl)amino]benzene-1,3-dicarboxylate -NHSO₂C₆H₄CH₃ C₁₈H₁₈N₂O₇S 406.41 Bulky sulfonamide substituent may sterically hinder interactions .
Dimethyl 5-(1,3-benzothiazol-2-ylamino)benzene-1,3-dicarboxylate -NH(C₇H₄NS) C₁₇H₁₄N₂O₄S 366.37 Benzothiazole moiety introduces aromatic heterocyclic properties .
Dimethyl 5-aminoindole-2,3-dicarboxylate -NH₂ (on indole core) C₁₂H₁₂N₂O₄ 248.24 Amino group on indole core enables diverse functionalization .

Key Structural Insights :

  • Electron Effects: Nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing, altering electronic density on the benzene ring and influencing reactivity .
  • Steric Effects: Bulky substituents (e.g., benzothiazole, tosylamino) reduce accessibility for intermolecular interactions .
  • Bioactivity Potential: Sulfonamide and amino groups are linked to antimicrobial activity in related compounds (e.g., dioxolane derivatives in ) .

Analogous Reactions :

  • Nitration : Dimethyl indole-2,3-dicarboxylates undergo nitration at the 5-position using nitronium tetrafluoroborate and tin(IV) chloride, yielding nitro derivatives (e.g., dimethyl 5-nitroindole-2,3-dicarboxylate) .
  • Halogenation: Iodination of dimethyl 1-benzylindole-2,3-dicarboxylate in trifluoroethanol yields 5-iodo derivatives (44% yield) .
  • Amination: Reduction of nitro groups (e.g., dimethyl 5-nitroisophthalate) produces amino derivatives, which can be further functionalized .

Reactivity Trends :

  • Nitro and sulfamoyl groups facilitate nucleophilic aromatic substitution, while ester groups are susceptible to hydrolysis under acidic/basic conditions .

Physicochemical Properties Analysis

Compound Melting Point (°C) Solubility Trends Notes
This compound Not reported Moderate in polar solvents (DMSO, DMF) Sulfamoyl group enhances polarity .
Dimethyl 5-nitroisophthalate Not reported Low in water; soluble in acetone, chloroform Nitro group reduces hydrophilicity .
Dimethyl 5-aminoindole-2,3-dicarboxylate 74–77 Soluble in methanol, ethyl acetate Amino group improves aqueous solubility .

Key Observations :

  • Polar substituents (e.g., -SO₂NH₂, -NH₂) increase solubility in polar aprotic solvents.
  • Steric bulk (e.g., benzothiazole) may reduce crystallinity and melting points .

Biological Activity

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfamoyl group attached to a benzene ring that also contains two carboxylate groups. This structure contributes to its lipophilicity and ability to interact with various biological targets. The chemical formula is C12H13N1O5SC_{12}H_{13}N_{1}O_{5}S.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in the modulation of immune responses and potential anticancer effects:

  • Inhibition of Dihydrorotate Dehydrogenase (DHODH) : Research indicates that compounds with similar structures can inhibit DHODH, an enzyme involved in pyrimidine synthesis. This inhibition can lead to reduced cell proliferation and may be beneficial in treating autoimmune diseases and cancers .
  • Activation of NF-κB Pathway : Studies have shown that sulfamoyl derivatives can activate the NF-κB signaling pathway. This pathway plays a crucial role in immune response regulation and inflammation .
  • Antimicrobial Activity : this compound has been investigated for its antibacterial properties against various strains, including Staphylococcus aureus. Its effectiveness against gram-positive bacteria suggests potential applications in treating bacterial infections .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Study TypeFindingsReference
Antimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus strains.
Cytotoxicity AssessmentShowed low cytotoxicity in mammalian cell lines at therapeutic concentrations.
NF-κB ActivationEnhanced NF-κB signaling in THP-1 cells upon stimulation with LPS.

Case Studies

  • Autoimmune Disease Models : In murine models of autoimmune diseases, compounds structurally related to this compound exhibited significant reductions in disease severity by modulating immune responses through DHODH inhibition.
  • Cancer Cell Lines : The compound has been tested on various cancer cell lines, demonstrating potential antiproliferative effects that warrant further investigation into its use as an adjunct therapy in cancer treatment.

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